Pentiapine
Overview
Description
Pentiapine is a dopamine release inhibitor . It is a tranquilizer that produces a dose-dependent decrease in spontaneous motor activity and blocks morphine-induced hyperactivity .
Molecular Structure Analysis
Pentiapine has a molecular formula of C15H17N5S . Its exact mass is 299.12 and its molecular weight is 299.396 . The elemental analysis shows that it contains Carbon (60.18%), Hydrogen (5.72%), Nitrogen (23.39%), and Sulfur (10.71%) .Scientific Research Applications
Neuroprotective Effects
Quetiapine has shown potential as a neuroprotective agent. A study demonstrated its effectiveness in preventing apoptosis in the penumbra region following ischemic events in rats. This suggests quetiapine could play a role as a neuronal protector in cases of cerebral ischemia (Yılmaz et al., 2013).
Antidepressant Effects
Quetiapine's antidepressant action may be mediated through interaction with sigma receptors. Research has shown that it significantly decreases immobility time in forced swim tests, indicating its potential as an antidepressant (Kotagale et al., 2013).
Cognitive Improvement in Schizophrenia
A study on quetiapine's efficacy in reducing cognitive impairment in schizophrenia patients revealed improvements in cognitive skills, particularly verbal reasoning, fluency, and immediate recall. This supports quetiapine's potential value in treating cognitive impairment associated with schizophrenia (Purdon et al., 2001).
Sleep-Promoting Properties
Quetiapine has been studied for its effects on sleep structure and quality. It significantly improved sleep induction and continuity, suggesting its utility in managing sleep disturbances in various disorders (Cohrs et al., 2004).
Pharmacogenetics
Pharmacogenetic studies have provided insights into quetiapine's variability in response among different individuals. Genetic variations in genes like CYP3A4 and CYP3A5 have been linked to differences in quetiapine exposure, highlighting the importance of personalized medicine approaches (Ortega-Ruiz et al., 2022).
Influence on Neurotransmission
Quetiapine has been shown to modulate extracellular noradrenaline and dopamine levels in the brain, which could be relevant to its therapeutic action in psychiatric disorders (Pira et al., 2004).
Motor Cortex Excitability
Research using transcranial magnetic stimulation suggests that quetiapine uniquely influences cortical excitability, differentiating it from typical antipsychotics. This could be relevant to understanding its neurobiological effects in psychosis treatment (Langguth et al., 2008).
Hippocampal Neurogenesis
Quetiapine reversed the suppression of hippocampal neurogenesis caused by stress in a study, suggesting its potential role in treating cognitive deficits in schizophrenia and depression (Luo et al., 2005).
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACMWMBWGSPRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231075 | |
Record name | Pentiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentiapine | |
CAS RN |
81382-51-6 | |
Record name | Pentiapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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